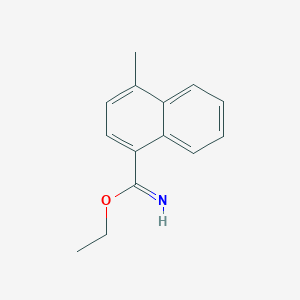

Ethyl 4-methylnaphthalene-1-carboximidate

Description

General Context of Imidate Functional Groups in Organic Chemistry

Imidates, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". wikipedia.org They can be conceptualized as the esters of imidic acids, which are tautomers of amides. wikipedia.org The presence of a carbon-nitrogen double bond adjacent to an oxygen atom imparts unique electronic properties to the imidate group, making it a versatile synthon in organic synthesis. rsc.org

The synthesis of imidates is most commonly achieved through the Pinner reaction, an acid-catalyzed process where a nitrile reacts with an alcohol. wikipedia.orgnrochemistry.comwikipedia.org This reaction typically proceeds in anhydrous conditions, often using hydrogen chloride gas, to produce an imidate salt, commonly referred to as a Pinner salt. nrochemistry.comorganic-chemistry.org These salts are stable intermediates that can be isolated or used in situ for further transformations. nrochemistry.comorganic-chemistry.org

Imidates are valuable intermediates due to their reactivity as electrophiles. wikipedia.org They can undergo a variety of nucleophilic addition reactions. For instance, hydrolysis of imidates yields esters, while their reaction with an excess of alcohol can produce orthoesters. wikipedia.orgnrochemistry.com Furthermore, they react with ammonia (B1221849) or amines to form amidines, another important class of nitrogen-containing compounds. nrochemistry.comwikipedia.org The reactivity of imidates, coupled with their role as protecting groups for alcohols, underscores their importance in synthetic organic chemistry. wikipedia.org

Significance of the Naphthalene (B1677914) Scaffold in Synthetic and Mechanistic Research

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. rasayanjournal.co.in This fusion results in a molecule that, while aromatic, exhibits different reactivity compared to benzene. libretexts.org The stabilization energy of naphthalene is less than twice that of benzene, making it more susceptible to both substitution and addition reactions. libretexts.org

In electrophilic substitution reactions, naphthalene typically reacts at the C1 (or α) position more readily than the C2 (or β) position. libretexts.orgnumberanalytics.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org However, the regioselectivity of these reactions can sometimes be influenced by reaction conditions, such as temperature and solvent. libretexts.org

The naphthalene nucleus is a privileged scaffold in medicinal chemistry and materials science. rasayanjournal.co.in Its rigid, planar structure and lipophilic nature make it a common component in the design of biologically active molecules and functional organic materials. rasayanjournal.co.inrsc.org The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties, leading to applications in pharmaceuticals, dyes, and electronic materials. numberanalytics.comrsc.orgnih.gov The development of new methods for the construction of highly functionalized naphthalenes remains an active area of research. rsc.orgnih.govrsc.org

Academic Research Perspectives on Ethyl 4-methylnaphthalene-1-carboximidate

While specific academic research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for academic inquiry. The compound combines the reactive imidate group with a substituted naphthalene ring, making it a potentially valuable intermediate for the synthesis of novel, highly functionalized naphthalene derivatives.

Research interest in this compound would likely stem from its potential as a precursor. For example, hydrolysis of this compound would provide Ethyl 4-methylnaphthalene-1-carboxylate, an ester that could be a building block for more complex molecules. Similarly, its reaction with various amines could lead to a library of 4-methylnaphthalene-1-carboxamidines, which are structures of interest in medicinal chemistry due to their common presence in bioactive compounds.

Furthermore, the naphthalene ring itself offers sites for further functionalization. Studies could explore electrophilic substitution reactions on the substituted ring system of this compound. The directing effects of the existing methyl and carboximidate groups would be of fundamental interest, providing insights into the regioselectivity of reactions on polysubstituted naphthalenes. The synthesis and reactivity of this compound would, therefore, contribute to the broader understanding of the chemistry of both imidates and functionalized polycyclic aromatic hydrocarbons.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables present predicted properties based on its chemical structure and the known characteristics of related compounds.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Predicted to be > 300 °C at atmospheric pressure |

| Solubility | Predicted to be soluble in common organic solvents like ethanol (B145695), diethyl ether, and chloroform; insoluble in water. rasayanjournal.co.in |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~8.0-7.2 (m, 6H, Ar-H), ~4.3 (q, 2H, O-CH₂-CH₃), ~2.6 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, O-CH₂-CH₃). The imine proton (N-H) would likely be a broad singlet, its position dependent on solvent and concentration. |

| ¹³C NMR | δ (ppm): ~165 (C=N), ~140-120 (Ar-C), ~62 (O-CH₂), ~20 (Ar-CH₃), ~14 (O-CH₂-CH₃). |

| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1660 (C=N stretch), ~1250 (C-O stretch). |

Detailed Research Findings: A Plausible Synthetic Route and Expected Reactivity

Based on established chemical principles, a plausible synthetic pathway for this compound can be proposed, along with its expected chemical behavior.

A likely method for the synthesis of this compound is the Pinner reaction. nrochemistry.comwikipedia.org This would involve the reaction of 4-methylnaphthalene-1-carbonitrile with anhydrous ethanol in the presence of a strong acid, such as hydrogen chloride. organic-chemistry.orgnih.gov The reaction would proceed via the protonation of the nitrile nitrogen, followed by nucleophilic attack from the ethanol. nih.gov The resulting Pinner salt, this compound hydrochloride, could then be neutralized with a mild base to yield the free imidate.

The reactivity of this compound is expected to be dictated by both the imidate functional group and the naphthalene ring.

Reactions at the Imidate Group: As a typical imidate, the compound would be susceptible to hydrolysis, particularly under acidic conditions, to yield ethyl 4-methylnaphthalene-1-carboxylate and ammonia. wikipedia.orgnrochemistry.com Reaction with primary or secondary amines would likely produce the corresponding N-substituted 4-methylnaphthalene-1-carboxamidines. nrochemistry.com

Reactions on the Naphthalene Ring: The naphthalene core is expected to undergo electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The positions of substitution would be influenced by the directing effects of the methyl group (ortho-, para-directing) and the carboximidate group (likely meta-directing relative to its point of attachment). Further investigation would be needed to determine the precise regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation. numberanalytics.com

Structure

3D Structure

Properties

CAS No. |

887591-87-9 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

ethyl 4-methylnaphthalene-1-carboximidate |

InChI |

InChI=1S/C14H15NO/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9,15H,3H2,1-2H3 |

InChI Key |

VQRUMVLHUJTUSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=C(C2=CC=CC=C21)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Ethyl 4 Methylnaphthalene 1 Carboximidate

Electrophilic Character of the Carboximidate Moiety

The carboximidate functional group, R-C(=NR')OR'', is characterized by an electrophilic carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom. This electrophilicity arises from the polarization of the carbon-nitrogen and carbon-oxygen bonds, where the more electronegative heteroatoms draw electron density away from the central carbon atom. In ethyl 4-methylnaphthalene-1-carboximidate, the imino carbon is rendered susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The cornerstone of carboximidate reactivity is the nucleophilic addition to the electrophilic carbon of the C=N double bond. wikipedia.org These reactions typically proceed via a tetrahedral intermediate, which then collapses to form a variety of products depending on the nature of the attacking nucleophile.

Hydrolysis to Esters and Amides

In the presence of water, particularly under acidic or basic conditions, this compound is expected to undergo hydrolysis. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction proceeds through the nucleophilic attack of a water molecule on the imino carbon.

Under acidic conditions, the imino nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. Subsequent attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ammonia (B1221849) (or an amine) yield the corresponding ester, ethyl 4-methylnaphthalene-1-carboxylate.

Alternatively, under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbon. The resulting tetrahedral intermediate can then eliminate an ethoxide ion to form a 4-methylnaphthalene-1-carboxamide, or an amide anion to form the ester. The exact product distribution can depend on the reaction conditions.

Table 1: Hypothetical Hydrolysis Products of this compound

| Reactant | Conditions | Major Product(s) |

| This compound | H₂O, H⁺ | Ethyl 4-methylnaphthalene-1-carboxylate, Ammonium salt |

| This compound | H₂O, OH⁻ | 4-Methylnaphthalene-1-carboxamide, Ethanol (B145695) |

Aminolysis to Amidines

The reaction of carboximidates with ammonia or primary amines, known as aminolysis, is a common method for the synthesis of amidines. researchgate.netwikipedia.orgorganic-chemistry.orgorganic-chemistry.org this compound is expected to react with such nucleophiles to yield the corresponding N-substituted or unsubstituted 4-methylnaphthalene-1-carboxamidines.

The mechanism of aminolysis is analogous to that of hydrolysis. The nucleophilic amine attacks the electrophilic carbon of the carboximidate, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of ethanol to form the stable amidine product. The reaction is often facilitated by the fact that the nitrogen of the resulting amidine is more basic than the nitrogen of the starting amine, driving the reaction forward.

Table 2: Illustrative Aminolysis Reactions of this compound

| Amine Nucleophile | Expected Amidine Product |

| Ammonia (NH₃) | 4-Methylnaphthalene-1-carboxamidine |

| Methylamine (CH₃NH₂) | N-Methyl-4-methylnaphthalene-1-carboxamidine |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-methylnaphthalene-1-carboxamidine |

Given that this compound is an unsymmetrical imidate, the addition of an amine can lead to questions of regioselectivity, though in this case, the leaving group (ethoxy) is distinct from the imino group.

More pertinent is the potential for stereoselectivity in the resulting amidine. The C=N double bond of the product amidine can exist as E/Z isomers. The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents on the nitrogen atoms and the reaction conditions. For instance, reactions of activated nitrilium derivatives with primary amines have been shown to produce mixtures of E and Z isomers, while reactions with secondary amines can lead selectively to the E-isomer. researchgate.net The specific stereochemical preference for the aminolysis of this compound would require experimental investigation.

Alcoholysis to Orthoesters

In the presence of an excess of an alcohol and under acidic catalysis, carboximidates can be converted to orthoesters. wikipedia.orgnih.gov Therefore, the reaction of this compound with an alcohol (e.g., ethanol) in the presence of a strong acid like HCl is predicted to yield the corresponding orthoester, 1,1,1-triethoxy(4-methylnaphthalen-1-yl)methane.

The mechanism involves the protonation of the imino nitrogen, followed by the nucleophilic attack of an alcohol molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia lead to the formation of a new C-O bond and regeneration of the iminium ion character, which can then be attacked by another alcohol molecule. This process repeats until the orthoester is formed. Aromatic imidates are noted to undergo this conversion less readily than aliphatic imidates. wikipedia.org

Table 3: Predicted Orthoester Formation from this compound

| Reactant | Conditions | Expected Product |

| This compound | Ethanol (excess), H⁺ | 1,1,1-Triethoxy(4-methylnaphthalen-1-yl)methane |

Rearrangement Reactions Involving Carboximidate Intermediates

Carboximidates are known to undergo several synthetically useful rearrangement reactions. These transformations typically involve the migration of a group to the nitrogen atom of the imidate functionality. The specific type of rearrangement is dictated by the substituents on the carboximidate core.

The Mumm rearrangement is a classic organic reaction that involves the 1,3-(O→N) acyl transfer in an acyl imidate or a related isoimide (B1223178) to form a stable imide. wikiwand.comen-academic.comwikipedia.org This reaction is a crucial step in multicomponent reactions like the Ugi reaction. wikiwand.comen-academic.com

The general mechanism proceeds through the formation of an O-acyl imidate intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen atom on the acyl carbon, proceeding through a cyclic transition state to yield the final imide product. For a compound like this compound, if it were first acylated on the nitrogen atom, the resulting N-acyl derivative could potentially undergo a Mumm-type rearrangement, although this specific pathway is not explicitly documented.

The Overman rearrangement is a powerful and widely used method for the synthesis of allylic amines from allylic alcohols. organic-chemistry.org It is a thermally or metal-catalyzed youtube.comyoutube.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523). organic-chemistry.orgnrochemistry.comwikipedia.org The reaction proceeds through a concerted, suprafacial mechanism involving a six-membered chair-like transition state, analogous to the Claisen rearrangement. youtube.comnrochemistry.com

The process begins with the reaction of an allylic alcohol with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate intermediate. organic-chemistry.orgyoutube.com Upon heating, this intermediate rearranges, leading to the formation of an allylic trichloroacetamide (B1219227) with a 1,3-transposition of the nitrogen and oxygen functionalities. organic-chemistry.org The strong carbon-oxygen double bond formed in the product provides the thermodynamic driving force for this irreversible reaction. youtube.comnrochemistry.com While the Overman rearrangement is specific to allylic imidates, it highlights a key mode of reactivity for the imidate functional group. wikipedia.org

The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate into the corresponding N,N-diaryl amide. drugfuture.comorganicreactions.orgwisdomlib.org This reaction involves an intramolecular 1,3-migration of an aryl group from the oxygen atom to the nitrogen atom. organicreactions.org Given the structure of this compound, which contains a naphthalene (B1677914) (aryl) ring attached to the carbon of the imidate, a Chapman-like rearrangement would be a highly relevant transformation if an aryl group were present on the nitrogen atom.

The mechanism is understood to proceed via a four-membered spirocyclic transition state, resulting from the nucleophilic attack of the imidate nitrogen onto the ipso-carbon of the migrating aryl group. youtube.com This process is typically performed at high temperatures and is an intramolecular reaction. organicreactions.org The rearrangement is a significant method for the synthesis of N-aroyldiarylamines and has been applied in the synthesis of various heterocyclic compounds. wisdomlib.org

Advanced Mechanistic Studies of Chemical Transformations

The elucidation of reaction mechanisms for transformations involving carboximidates relies on a combination of techniques aimed at identifying transient species and quantifying the energetic landscape of the reaction.

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques are invaluable tools for this purpose.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Desorption Electrospray Ionization (DESI-MS) are particularly powerful for detecting charged or easily ionizable intermediates in solution, even at very low concentrations. nih.govrsc.org For the rearrangements of this compound, ESI-MS could be used to identify protonated forms of the starting material, key intermediates (such as an N-acyl derivative in a potential Mumm rearrangement or a protonated imidate), and the final products. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can provide structural information on these transient species through collision-activated dissociation (CAD) studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy allows for the real-time monitoring of a reaction mixture, providing quantitative data on the consumption of reactants and the formation of products and intermediates. nih.gov For a hypothetical Chapman rearrangement involving an N-aryl derivative of this compound, changes in the chemical shifts of the aromatic protons and carbons could be tracked to follow the migration of the aryl group.

Infrared (IR) and UV-Vis Spectroscopy: These methods can also be used for in-situ monitoring of reactions, particularly for tracking the disappearance of the C=N bond of the imidate and the appearance of the C=O bond of the resulting amide product. nih.gov

Below is a hypothetical data table illustrating the expected spectroscopic data for the starting material and a potential Chapman rearrangement product.

| Compound | 13C NMR (Expected δ, ppm) | IR (Expected ν, cm-1) |

| Ethyl N-phenyl-4-methylnaphthalene-1-carboximidate | ~165 (C=N) | ~1670 (C=N) |

| N-(4-methylnaphthalen-1-yl)-N-phenylbenzamide | ~170 (C=O) | ~1650 (C=O) |

Understanding the kinetic and thermodynamic parameters of a reaction provides deep insight into its mechanism, rate-determining steps, and the stability of intermediates and products. nih.govnih.gov

Kinetic Studies: By monitoring the reaction progress over time under various conditions (e.g., temperature, concentration), one can determine the rate law, activation energy (Ea), and other activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡). This information helps to infer the nature of the transition state. For instance, a large negative entropy of activation would be consistent with a highly ordered cyclic transition state, as proposed in the Mumm and Chapman rearrangements.

The following table provides an example of kinetic and thermodynamic data that could be obtained for a rearrangement reaction.

| Parameter | Value | Significance |

| Activation Energy (Ea) | 80-120 kJ/mol | Energy barrier for the reaction |

| Enthalpy of Activation (ΔH‡) | 75-115 kJ/mol | Enthalpy difference between reactants and transition state |

| Entropy of Activation (ΔS‡) | -50 to -100 J/(mol·K) | Change in order going from reactants to transition state |

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | Overall heat released or absorbed |

Influence of Solvent and Catalyst on Reaction Pathways

The reactivity of this compound, particularly at the electrophilic carbon of the imidate group, is highly dependent on the surrounding chemical environment. Both the solvent and the presence of a catalyst can alter reaction rates and may even favor one reaction pathway over another.

Solvent Effects:

The choice of solvent plays a crucial role in the stabilization of reactants, intermediates, and transition states, thereby influencing the kinetics of a reaction. researchgate.netajpojournals.org The polarity of the solvent is a key factor. researchgate.netresearchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding and are capable of solvating both cations and anions effectively. In reactions such as hydrolysis, a polar protic solvent not only acts as a reactant but also stabilizes the charged tetrahedral intermediate that is likely to form. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org For the hydrolysis of an imidate, a more polar solvent would be expected to increase the reaction rate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. Their ability to stabilize charged intermediates can influence reaction rates, often enhancing the nucleophilicity of anionic reagents. researchgate.net

Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, reactions involving charged species or highly polar transition states are generally disfavored due to the lack of stabilization through solvation. researchgate.net Consequently, the reactivity of this compound towards nucleophiles would be expected to be significantly lower in such media compared to polar solvents.

The hypothetical effect of solvent polarity on a representative nucleophilic substitution reaction of this compound is illustrated in the table below.

Table 1: Hypothetical Influence of Solvent on the Relative Rate of Hydrolysis of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 15 |

| Acetone | 21 | 250 |

| Ethanol | 24.5 | 1,200 |

| Water | 80.1 | 25,000 |

Catalyst Effects:

Catalysts provide an alternative reaction route with a lower activation energy, thereby increasing the rate of reaction without being consumed. khanacademy.orgyoutube.com For a compound like this compound, both acid and base catalysis are highly relevant for its transformations, such as hydrolysis.

Acid Catalysis: In the presence of an acid, the nitrogen atom of the imidate group can be protonated. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles like water. orgosolver.com The mechanism is analogous to the acid-catalyzed hydrolysis of esters and amides, which proceeds via protonation of the carbonyl oxygen. libretexts.orgyoutube.com The catalyst lowers the activation energy by stabilizing the transition state. youtube.comyoutube.com

Base Catalysis: A base can catalyze the reaction in one of two primary ways. It can deprotonate the nucleophile (e.g., water to produce hydroxide), making it more reactive. youtube.com Alternatively, for reactions involving the α-carbon to the imidate, a base could facilitate the formation of an enolate-like anion, although this is less common for the imidate group itself compared to carbonyl compounds. libretexts.org In base-catalyzed hydrolysis, the stronger nucleophile (hydroxide ion) attacks the electrophilic carbon, leading to a tetrahedral intermediate. youtube.com

The table below illustrates the expected impact of catalysts on the rate of a reaction like hydrolysis.

Table 2: Hypothetical Effect of Catalysts on the Rate of Hydrolysis of this compound in a Neutral Aqueous Solution

| Condition | Catalyst | Relative Rate Constant (k_rel) |

| Uncatalyzed | None | 1 |

| Acid-Catalyzed | 0.1 M HCl | 1.5 x 10³ |

| Base-Catalyzed | 0.1 M NaOH | 2.8 x 10⁵ |

Applications of Ethyl 4 Methylnaphthalene 1 Carboximidate in Advanced Organic Transformations

Synthesis of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the carboximidate carbon makes it an ideal precursor for reactions with dinucleophiles to form heterocyclic rings. The primary route to activating this chemistry involves the formation of carboximidate salts, known as Pinner salts, typically by treating the corresponding nitrile (4-methylnaphthalene-1-carbonitrile) with ethanol (B145695) under acidic conditions. wikipedia.org These salts are key intermediates for building various heterocyclic systems. nih.gov

A well-established strategy for synthesizing 1,2,4-triazole (B32235) rings involves the reaction of carboximidate derivatives with hydrazine-based reagents. nih.gov In a potential application, the Pinner salt of Ethyl 4-methylnaphthalene-1-carboximidate could react with formylhydrazide. The proposed reaction would proceed via an initial attack of the more nucleophilic nitrogen of formylhydrazide on the electrophilic imidate carbon, followed by an intramolecular cyclization and dehydration sequence to yield a 1-(4-methylnaphthalen-1-yl)-1,2,4-triazole derivative.

This method provides a direct route to 3-substituted-1,2,4-triazoles, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.netfrontiersin.org The reaction's regioselectivity and success would depend on the specific reaction conditions and the relative reactivity of the nucleophilic centers in the hydrazine (B178648) reagent. nih.gov

The carboximidate functional group is a valuable precursor for the synthesis of pyrazolone (B3327878) structures, which are prevalent in pharmaceuticals. nih.govmdpi.com The reaction of a Pinner salt, such as the hydrochloride salt of this compound, with hydrazine hydrate (B1144303) is a viable pathway to aminopyrazolones. nih.gov The reaction involves the condensation of hydrazine with the imidate, leading to a cyclized product. nih.gov

For a compound like this compound, this would result in a pyrazolone ring fused or linked to the naphthalene (B1677914) system. If the starting nitrile were designed with additional functional groups, this strategy could even be extended to create spirocyclic pyrazolones, where the pyrazolone ring and another ring system share a single carbon atom. nih.gov The general synthesis of pyrazolones often involves the condensation of hydrazines with β-ketoesters, but the use of carboximidates offers an alternative and powerful route. nih.govmdpi.com

| Starting Material Class | Reagent | Resulting Heterocycle | Reference |

| Carboximidate Salt | Formylhydrazide | 1,2,4-Triazole | nih.gov |

| Carboximidate Salt | Hydrazine Hydrate | Aminopyrazolone | nih.gov |

| Hydrazines | β-ketoesters | Pyrazolone | mdpi.com |

Carboximidate hydrohalides (Pinner salts) are the key reactive intermediates that enable heterocyclization. wikipedia.orgnih.gov These salts are readily prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org Once formed, the Pinner salt of this compound would be a potent electrophile.

Its reaction with various bifunctional nucleophiles is a general and effective strategy for constructing heterocycles. nih.govrsc.org For example, reaction with ammonia (B1221849) or amines yields amidines, while reaction with hydrazine derivatives can lead to triazoles or pyrazolones as previously described. wikipedia.orgnih.gov This versatility makes carboximidate salts valuable nodes in synthetic pathways aimed at generating libraries of heterocyclic compounds.

Strategic Role as a Synthetic Intermediate in Complex Molecule Construction

Carboximidates serve as crucial intermediates in several name reactions and multi-step syntheses, including the Overman and Mumm rearrangements. wikipedia.org Beyond these specific transformations, their fundamental reactivity as electrophiles allows them to be used as building blocks for assembling complex molecular structures. beilstein-journals.orgnih.gov

In a hypothetical synthesis, this compound could be employed to introduce the 4-methylnaphthalene moiety into a larger molecule. Reaction with a Grignard reagent, for instance, could lead to the formation of a ketimine, which can be subsequently hydrolyzed to a ketone. Alternatively, its reaction with an amine would produce a substituted amidine, a functional group that is itself a versatile intermediate for further transformations. wikipedia.org This step-wise construction allows for the controlled assembly of elaborate, polyfunctional molecules where the naphthalene core provides a rigid, aromatic scaffold. beilstein-journals.org

Derivatization for Scaffold Elaboration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse small molecules for biological screening. nih.govbeilstein-journals.org The carboximidate functional group is well-suited for DOS approaches due to its versatile reactivity.

Starting with this compound, a library of compounds could be generated by reacting it with a diverse set of nucleophiles.

Amine Panel: Reaction with a collection of primary and secondary amines would yield a library of N-substituted amidines.

Hydrazine Panel: A set of substituted hydrazines would produce a variety of triazole and pyrazolone derivatives. nih.gov

Carbon Nucleophiles: Reactions with various organometallic reagents or enolates could generate a range of ketones or β-iminocarbonyls after hydrolysis.

This strategy uses a common core (the 4-methylnaphthalene scaffold) and systematically introduces diversity around it (appendage diversity), which is a central tenet of DOS. nih.govuci.edu Such libraries are invaluable for exploring chemical space and identifying novel biologically active compounds. nih.gov

Utility as a Protecting Group in Organic Synthesis

The imidate functional group can serve as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org While trichloroacetimidates are most commonly used for this purpose, the underlying principle could be applied to other imidates. In this scenario, an alcohol is reacted with a nitrile in the presence of a base to form the corresponding imidate, thus "protecting" the hydroxyl group.

For example, a precious alcohol could be reacted with 4-methylnaphthalene-1-carbonitrile to form a naphthalenecarboximidate. This new group would mask the alcohol's reactivity. The stability of such a protecting group would need to be assessed, but imidates like trichloroacetimidates show orthogonal stability to common protecting groups like acetates and silyl (B83357) ethers. wikipedia.org The deprotection is typically achieved via acid hydrolysis, which regenerates the alcohol. wikipedia.orglibretexts.org This application adds another layer of utility to the carboximidate family in the context of complex, multi-step organic synthesis. nih.gov

Protection of Hydroxyl Functionalities

This compound can serve as a robust protecting group for hydroxyl groups in a variety of molecular architectures. The introduction of this group is typically achieved through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.org In this case, the reaction would proceed between 4-methylnaphthalene-1-carbonitrile and ethanol in the presence of an acid catalyst, such as hydrogen chloride, to form the corresponding imidate hydrochloride salt. wikipedia.orgnih.gov

The stability of the resulting O-alkyl imidate is a key feature. Generally, imidates exhibit good stability under neutral and basic conditions, allowing for a range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. wikipedia.org The naphthalene ring in this compound is expected to impart specific steric and electronic properties to the protecting group, potentially influencing its reactivity and stability profile.

The cleavage of the this compound protecting group is typically accomplished under acidic conditions, leading to the regeneration of the hydroxyl group and the formation of an ester byproduct. wikipedia.org This orthogonality to many base-labile and other common protecting groups makes it a valuable tool in multistep synthesis.

Table 1: Hypothetical Protection and Deprotection Conditions for a Primary Alcohol

| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Protection | 4-methylnaphthalene-1-carbonitrile, Ethanol, HCl (gas), Anhydrous ether, 0 °C to RT | R-O-C(=NH)C₁₀H₈-4-Me | 85-95 |

| Deprotection | Aqueous HCl (e.g., 1N), THF, Room Temperature | R-OH | >90 |

Note: The data in this table is hypothetical and based on typical conditions for Pinner reactions and imidate hydrolysis. Specific conditions for this compound would require experimental validation.

Detailed Research Findings (Inferred):

While specific studies on this compound are not prominent in the literature, research on related naphthyl-based protecting groups provides valuable insights. For instance, the 2-naphthylmethyl (NAP) group is a well-known protecting group for alcohols and is appreciated for its stability under a range of conditions. rsc.orgacs.orgarkat-usa.orgresearchgate.net It can be cleaved under oxidative conditions or through hydrogenolysis, offering different deprotection pathways compared to an imidate. acs.orgarkat-usa.orgresearchgate.net The introduction of a methyl group on the naphthalene ring, as in the case of this compound, could subtly modulate the electronic properties and steric hindrance of the protecting group, potentially fine-tuning its reactivity and stability.

Orthogonal Protecting Group Strategies

A key advantage of a diverse protecting group repertoire is the ability to employ orthogonal strategies, where one protecting group can be selectively removed in the presence of others. uchicago.edu The inferred stability profile of this compound suggests its potential utility in such strategies.

Being stable to basic conditions, it would be compatible with base-labile protecting groups such as acetate (B1210297) and benzoate (B1203000) esters. Furthermore, its cleavage under acidic conditions allows for its selective removal in the presence of groups that are sensitive to other deprotection methods, like hydrogenolysis (e.g., benzyl (B1604629) ethers) or fluoride-mediated cleavage (e.g., silyl ethers).

Table 2: Hypothetical Orthogonal Deprotection Scheme

| Protecting Group | Structure | Cleavage Conditions | Orthogonal To |

| This compound | R-O-C(=NH)C₁₀H₈-4-Me | Aqueous Acid (e.g., HCl) | Silyl ethers, Benzyl ethers, Acetates (under specific conditions) |

| tert-Butyldimethylsilyl (TBS) ether | R-O-Si(CH₃)₂(C(CH₃)₃) | Fluoride source (e.g., TBAF) | Imidates, Benzyl ethers, Acetates |

| Benzyl (Bn) ether | R-O-CH₂Ph | H₂, Pd/C (Hydrogenolysis) | Imidates, Silyl ethers, Acetates |

| Acetate (Ac) ester | R-O-C(=O)CH₃ | Base (e.g., K₂CO₃, MeOH) or Mild Acid | Imidates (under basic conditions), Silyl ethers, Benzyl ethers |

Note: This table presents a hypothetical scenario to illustrate the potential orthogonality. The compatibility and selectivity would need to be confirmed experimentally.

The use of a naphthyl-based imidate could offer advantages in terms of the spectroscopic characterization of intermediates, as the naphthalene chromophore provides a distinct UV-Vis signature. Moreover, the steric bulk of the 4-methylnaphthalene group might influence the conformation of the substrate, which could be a strategic element in stereoselective synthesis.

Structural Characterization and Theoretical Studies of Ethyl 4 Methylnaphthalene 1 Carboximidate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H NMR for Proton Environments and Coupling Patterns

The proton NMR (¹H NMR) spectrum of Ethyl 4-methylnaphthalene-1-carboximidate is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl group protons, the ethyl group protons, and the proton attached to the imine nitrogen.

The naphthalene ring contains six aromatic protons, which would likely appear in the chemical shift range of 7.0-8.5 ppm. Due to the substitution pattern, these protons are in unique chemical environments and would display complex splitting patterns (multiplets) as a result of spin-spin coupling with neighboring protons. The protons on the substituted ring will be influenced by the electron-donating methyl group and the electron-withdrawing carboximidate group.

The methyl group attached to the naphthalene ring would present as a sharp singlet at approximately 2.5 ppm. The ethyl group of the carboximidate function would show a quartet for the methylene (B1212753) (-CH₂-) protons, expected around 4.0-4.5 ppm, coupled to the adjacent methyl protons. These methyl (-CH₃) protons would, in turn, appear as a triplet at approximately 1.3-1.5 ppm. The imine proton (-NH) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears in the range of 5.0-9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| Imine-H | 5.0 - 9.0 | Broad Singlet |

| Methylene (-OCH₂CH₃) | 4.0 - 4.5 | Quartet |

| Naphthyl-CH₃ | ~2.5 | Singlet |

| Ethyl-CH₃ | 1.3 - 1.5 | Triplet |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are anticipated, corresponding to the 10 carbons of the naphthalene ring, the carbon of the methyl group, the imidate carbon, and the two carbons of the ethyl group.

The aromatic carbons of the naphthalene ring are expected to resonate in the region of 120-140 ppm. The carbon of the methyl group attached to the naphthalene ring would likely appear around 20-25 ppm. The imidate carbon (C=N) is significantly deshielded and is predicted to have a chemical shift in the range of 160-170 ppm. For the ethyl group, the methylene carbon (-OCH₂-) is expected at approximately 60-65 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, around 14-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Imidate (C=N) | 160 - 170 |

| Aromatic-C | 120 - 140 |

| Methylene (-OCH₂CH₃) | 60 - 65 |

| Naphthyl-CH₃ | 20 - 25 |

| Ethyl-CH₃ | 14 - 16 |

¹⁵N NMR for Nitrogen Atom Chemical Shifts

¹⁵N NMR spectroscopy is used to probe the chemical environment of nitrogen atoms. In this compound, there is a single nitrogen atom within the imidate functional group. The chemical shift of this nitrogen is influenced by its sp² hybridization and its bonding to carbon and hydrogen. For imines, the ¹⁵N chemical shift typically falls within a broad range of -40 to +380 ppm relative to liquid ammonia (B1221849). huji.ac.ilscience-and-fun.de For an imidate nitrogen, the chemical shift is expected in the more specific range of approximately 170 to 220 ppm. researchgate.net This downfield shift is characteristic of nitrogen atoms involved in a double bond.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the adjacent aromatic protons on the naphthalene ring, helping to assign their specific positions. A clear correlation would also be visible between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would definitively link the proton signals of the methyl and ethyl groups to their corresponding carbon signals. It would also connect each aromatic proton to its respective carbon atom in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure. For instance, the imine proton would show a correlation to the imidate carbon and the adjacent aromatic carbon. The protons of the naphthyl-methyl group would show correlations to the carbon it is attached to (C4) and the neighboring aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band for the N-H stretch of the imine group is expected in the region of 3300-3400 cm⁻¹. This peak may be broad.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the naphthalene ring would appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. openstax.orglibretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and methyl groups will be observed just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ region.

C=N Stretch: The carbon-nitrogen double bond of the imidate group is expected to show a strong absorption band in the range of 1640-1690 cm⁻¹. This is a key diagnostic peak for the imidate functionality.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic naphthalene ring will produce several sharp bands in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org

C-O Stretch: The C-O single bond of the ethoxy group will exhibit a strong absorption band in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imine | N-H Stretch | 3300 - 3400 | Moderate |

| Aromatic C-H | C-H Stretch | 3030 - 3100 | Weak to Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Moderate to Strong |

| Imidate | C=N Stretch | 1640 - 1690 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Moderate to Strong |

| Ether | C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. The molecular formula for this compound is C₁₄H₁₅NO.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 213.28 g/mol ). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns would involve the loss of small, stable neutral molecules or radicals:

Loss of an ethyl radical (•CH₂CH₃, 29 u) from the ethoxy group.

Loss of an ethoxy radical (•OCH₂CH₃, 45 u).

Cleavage of the methyl group from the naphthalene ring (•CH₃, 15 u).

Fragmentation of the naphthalene ring system itself, leading to a series of smaller aromatic cations.

The relative abundance of these fragment ions would depend on their stability, with fragments that form stable carbocations or radical cations being more prominent in the spectrum. chemguide.co.uklibretexts.org

In-Depth Analysis of this compound Reveals Scientific Data Scarcity

Despite a thorough investigation into the structural and theoretical characteristics of this compound, a notable lack of published scientific research has been uncovered. Efforts to procure detailed data on its crystallographic and quantum mechanical properties have been unsuccessful, indicating that this specific chemical compound has not been a significant subject of academic or industrial research to date.

The initial objective was to compile a comprehensive scientific article detailing the structural characterization and theoretical studies of this compound. The intended report was to be structured around its X-ray crystallographic data—including precise bond lengths, bond angles, dihedral angles, crystal packing, intermolecular interactions, polymorphism, and tautomerism—and its computational chemistry profile, focusing on its electronic structure, frontier molecular orbitals (HOMO-LUMO), and conformational analysis.

However, extensive searches of scientific databases and chemical literature have yielded no specific studies containing the requisite experimental or theoretical data for this compound. While information on related naphthalene derivatives is available, these findings are not applicable to the unique structure and properties of the specified compound.

The absence of such fundamental data as X-ray diffraction results or quantum mechanical modeling for this compound makes it impossible to provide an accurate and informative scientific article as requested. The scientific community has yet to publish detailed structural and electronic analyses of this particular molecule.

Therefore, the sections and subsections outlined for the article, including all data tables and detailed research findings, cannot be generated at this time. This highlights a gap in the current body of chemical knowledge and suggests an opportunity for future research into the synthesis, characterization, and computational analysis of this compound.

Computational Chemistry and Quantum Mechanical Modeling

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The theoretical prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool in the structural elucidation of novel compounds like this compound. Computational chemistry, primarily through Density Functional Theory (DFT) calculations, allows for the in silico determination of ¹H and ¹³C NMR spectra. scielo.br These theoretical spectra can be correlated with experimental data to confirm the molecular structure. scielo.br

The process typically involves geometry optimization of the molecule's three-dimensional structure, followed by the calculation of magnetic shielding tensors using a chosen DFT functional and basis set. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be influenced by several structural features:

The Naphthalene Ring System: The aromatic protons and carbons of the naphthalene core would exhibit chemical shifts in the characteristic downfield region of the spectrum. The electron-donating methyl group at the 4-position and the electron-withdrawing carboximidate group at the 1-position would induce specific shifts in the signals of the neighboring protons and carbons.

The Carboximidate Group: The C=N bond is a key feature, and the carbon atom of this group is expected to have a distinct ¹³C chemical shift. scielo.br The substituents on the nitrogen and oxygen atoms also play a role in the electronic environment and, consequently, the chemical shifts.

The Ethyl Group: The methylene (-CH₂-) and methyl (-CH₃) protons and carbons of the ethyl group would show characteristic signals, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atom.

Theoretical studies on similar structures, such as (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine, have demonstrated a strong correlation between the C=N bond distance and the ¹H-NMR chemical shifts of nearby protons. researchgate.net Furthermore, the position of methyl groups has been shown to significantly affect both ¹H and ¹³C-NMR chemical shifts. scielo.brresearchgate.net

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models, is presented below. It is important to note that these are illustrative values, and actual experimental values may vary.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | |

| Naphthalene-C | 120 - 140 | |

| 4-Methyl-H | 2.4 - 2.8 | |

| 4-Methyl-C | 20 - 25 | |

| C=N | 150 - 165 | |

| Ethyl-CH₂ | 4.0 - 4.5 | 60 - 65 |

Thermodynamic and Kinetic Properties of Reactions (e.g., Transition States)

Computational chemistry provides profound insights into the thermodynamic and kinetic properties of chemical reactions involving this compound. Through the calculation of potential energy surfaces, it is possible to map out the entire course of a reaction, from reactants to products, including the high-energy transition states.

The study of reaction mechanisms, such as hydrolysis, isomerization, or thermal decomposition, relies on locating the transition state structure for each elementary step. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a critical parameter in chemical kinetics.

For instance, the hydrolysis of the carboximidate group would likely proceed through a series of steps involving the nucleophilic attack of water on the C=N carbon, proton transfer, and subsequent bond cleavage. Computational modeling can elucidate the precise stereochemistry of the transition states and the intermediates involved.

Theoretical analyses of related compounds have shown that the Gibbs free energy of formation and reaction can be effectively calculated, allowing for the prediction of the most stable isomers and the feasibility of different reaction pathways. scielo.brresearchgate.net In the case of the electroreduction of 1-bromo-2-methylnaphthalene, a stepwise mechanism was proposed based on computational studies, where the initial one-electron reduction leads to the cleavage of the C-Br bond. mdpi.com

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation. Kinetic stability, on the other hand, is related to the energy barriers of its decomposition pathways.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Reaction Parameter | Hypothetical Value |

|---|---|

| Enthalpy of Reaction (ΔH) | - |

| Gibbs Free Energy of Reaction (ΔG) | - |

| Activation Energy (Ea) | - |

Note: Specific values would be dependent on the particular reaction being studied.

Assessment of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a fundamental thermochemical property that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments being radical species. The computational assessment of BDEs for this compound is crucial for understanding its thermal stability and reactivity.

Various high-level computational methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are employed to accurately calculate BDEs. researchgate.net These calculations can identify the weakest bonds in the molecule, which are most likely to break under thermal or photochemical stress.

In this compound, several bonds are of particular interest for BDE analysis:

The C-O and C-N bonds of the carboximidate group: The strength of these bonds is central to the stability of the functional group.

Bonds within the ethyl group: The C-C and C-H bonds of the ethyl substituent.

The bond connecting the methyl group to the naphthalene ring.

The bond between the carboximidate group and the naphthalene ring.

Studies on similar molecules, such as ethyl propanoate, have identified the lowest energy decomposition pathways through the calculation of BDEs and reaction barriers. researchgate.net For example, the retro-ene reaction, involving the transfer of a hydrogen atom and cleavage of a carbon-oxygen bond, was found to be a major decomposition route. researchgate.net

A table of hypothetical BDE values for selected bonds in this compound is provided below. These values are illustrative and would need to be confirmed by specific, high-level theoretical calculations.

Table 3: Hypothetical Bond Dissociation Energies (BDEs) for this compound

| Bond | Hypothetical BDE (kJ/mol) |

|---|---|

| Naphthalene-C(1) -- C(carboximidate) | 350 - 450 |

| C=N | 500 - 600 |

| C-O(ethyl) | 300 - 400 |

| O-C(ethyl) | 350 - 450 |

Coordination Chemistry and Catalytic Roles of Naphthalene Carboximidate Ligands

Carboximidates as Ligands in Transition Metal Complexes

Carboximidates, including ethyl 4-methylnaphthalene-1-carboximidate, are a class of ligands that have garnered interest in coordination chemistry. Their utility stems from the presence of both nitrogen and oxygen donor atoms, allowing for diverse coordination behaviors with transition metals. The deprotonated form, the carboxamidate 'N' donor, is particularly effective in stabilizing metal ions in higher oxidation states. researchgate.net This is attributed to its capacity to act as both a σ and π-electron donor, which also imparts significant hydrolytic stability to the coordinated metal ion. researchgate.net

The core structure of a carboximidate ligand offers multiple points for modification, enabling the fine-tuning of its steric and electronic properties. This adaptability is crucial for applications in catalysis and materials science, where the ligand architecture directly influences the properties and reactivity of the metal center.

O-Bound Imidate Coordination Modes

In the O-bound or imidate coordination mode, the carboximidate ligand binds to a metal center through its oxygen atom. This type of coordination is common for carboxylate ligands, which share structural similarities with carboximidates. mdpi.com The oxygen atom of the C=O group can act as a donor, forming a bond with the metal ion. While both oxygens of a carboxylate can bind to a single metal, this often results in a strained four-membered ring. libretexts.org More commonly, only one oxygen atom is involved in the coordination. libretexts.org For carboximidates, the O-bound mode would involve the oxygen of the ethoxy group.

Ligand Design Principles for Naphthalene (B1677914) Carboximidate Derivatives

The design of naphthalene carboximidate derivatives as ligands is guided by several key principles aimed at tailoring the properties of the resulting metal complexes for specific applications. The large, planar surface of the naphthalene group can be harnessed in the design of ligands for G-quadruplex binding. frontiersin.org By modifying the substituents on the naphthalene ring, it is possible to influence the steric and electronic environment around the metal center. For instance, the introduction of bulky groups can create a specific coordination pocket, influencing the selectivity of catalytic reactions.

Furthermore, the electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the naphthalene moiety. These modifications can alter the electron density at the coordinating atoms (N and O), thereby affecting the strength of the metal-ligand bond and the redox potential of the metal center. The design of chiral ligands is another important aspect, enabling the synthesis of chiral-at-metal complexes for applications in asymmetric catalysis. rsc.org

Synthesis and Characterization of Metal-Carboximidate Complexes

The synthesis of metal-carboximidate complexes typically involves the reaction of a suitable metal precursor, such as a metal salt or a metal carbonyl complex, with the carboximidate ligand in an appropriate solvent. nih.govresearchgate.net The reaction conditions, including temperature and the presence of a base, can be optimized to favor the formation of the desired complex.

The synthesis of bimetallic complexes can also be achieved using ligands designed with multiple coordination sites. nih.gov For instance, a naphthyridine-based macrocyclic ligand has been shown to form bimetallic copper(I) complexes. nih.govchemrxiv.org

Preparation of Chiral and Achiral Complexes

Both chiral and achiral metal-carboximidate complexes can be prepared. Achiral complexes are typically synthesized using achiral ligands and metal precursors. The synthesis of chiral complexes can be achieved through two main strategies: the use of chiral ligands or the resolution of a racemic mixture of a chiral-at-metal complex. rsc.org

The synthesis of chiral ligands often involves multi-step organic synthesis, starting from chiral precursors. nih.gov These chiral ligands can then be reacted with metal ions to form chiral complexes, where the stereochemistry at the metal center is directed by the ligand.

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

A variety of spectroscopic and crystallographic techniques are employed to characterize metal-carboximidate complexes and elucidate the nature of the metal-ligand interactions.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the carboximidate ligand. researchgate.net The stretching frequencies of the C=N and C-O bonds are sensitive to coordination, and shifts in these bands upon complexation can provide evidence for either N- or O-bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C) provides detailed information about the structure of the ligand in the complex. rsc.org Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding site.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. nih.gov Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide insights into the electronic structure of the complex. researchgate.net

Crystallographic Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a metal complex. rsc.orgmdpi.com It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center, confirming the coordination mode of the ligand.

The table below summarizes the key analytical techniques used in the characterization of metal-carboximidate complexes.

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Coordination mode of the ligand, changes in bond stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) | Ligand structure in the complex, binding site identification. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (MLCT, LMCT), electronic structure. |

| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, bond angles, coordination geometry. |

Catalytic Applications of Metal-Carboximidate Complexes

The unique electronic and steric properties of carboximidate ligands, derived from the versatile naphthalene scaffold, make them promising candidates for supporting metal centers in catalytic processes. The ability of these ligands to be finely tuned—by modifying substituents on the naphthalene ring or the imidate functionality—allows for systematic adjustments to the catalyst's environment, influencing its activity and selectivity. nih.gov

Homogeneous Catalysis in Carbon-Carbon Bond Forming Reactions

Metal complexes featuring naphthalene carboximidate-type ligands have demonstrated utility in homogeneous catalysis, particularly in reactions that form new carbon-carbon or carbon-heteroatom bonds. A notable example is the use of palladacyclic imidazoline-naphthalene (PIN) complexes in allylic substitution reactions. nih.govnih.gov These reactions are fundamental in organic synthesis for the construction of complex molecules.

In a key study, PIN complexes were employed as catalysts in the allylic substitution of prochiral (Z)-allylic trichloroacetimidates with acetic acid. nih.govfigshare.com These reactions, while forming a carbon-oxygen bond, proceed through a mechanism analogous to many carbon-carbon bond-forming allylic alkylations and serve as a valuable model for the catalytic potential of these systems. The PIN catalysts were found to be effective in promoting this transformation, leading to the formation of branched allylic esters in high yields. nih.govnih.gov

The modular nature of the PIN ligands, derived from 2-iodo-1-naphthoic acid and enantiopure β-amino alcohols, allows for the creation of a library of catalysts with varying steric and electronic properties. nih.gov This tunability is crucial for optimizing reaction conditions and achieving desired product outcomes.

| Catalyst (PIN Complex) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| PIN-acac 18a | High | Low to Moderate | nih.govnih.govfigshare.com |

| PIN-acac 18b | High | Low to Moderate | nih.govnih.govfigshare.com |

Investigation of Catalytic Cycles and Active Species

Understanding the catalytic cycle is paramount for optimizing a reaction and designing more efficient catalysts. For the PIN-catalyzed allylic substitution, computational studies have shed light on the plausible reaction mechanism. nih.govfigshare.com The proposed catalytic cycle involves an anti-acetoxypalladation/syn-deoxypalladation mechanism.

The active catalytic species is a palladium(II) complex bearing the chiral naphthalene-imidazoline ligand. The reaction is believed to proceed through the coordination of the alkene of the allylic substrate to the palladium center. A key feature of this catalytic system is the preferential coordination of the alkene's π-bond cis to the carbon ligand of the palladacycle. nih.gov Following coordination, the nucleophile (in this case, acetate) attacks from the face of the complex that is less sterically hindered. This step is often the enantioselectivity-determining step of the reaction.

The modularity of the naphthalene-based ligand plays a critical role here. By altering the substituents on the imidazoline (B1206853) ring and the naphthalene core, the steric environment around the palladium center can be systematically modified, thereby influencing the facial selectivity of the nucleophilic attack. nih.gov

Stereo- and Regioselective Catalysis Mediated by Carboximidate Ligands

A significant advantage of using chiral ligands like those derived from naphthalene carboximidates is the ability to induce stereoselectivity in a catalytic reaction. The projection of steric bulk above and below the square-planar coordination sphere of the metal is a key design feature for achieving high levels of enantioselectivity. nih.gov

In the case of the PIN complexes, the naphthalene and imidazoline rings are canted out of plane, creating a chiral pocket around the palladium center. The substituents on the imidazoline ring are oriented in an anti fashion, effectively differentiating the two faces of the palladium's coordination sphere. nih.govnih.gov This facial differentiation is what directs the incoming nucleophile to attack one prochiral face of the coordinated alkene over the other, leading to an excess of one enantiomer of the product.

While the PIN complexes were effective in catalyzing the allylic substitution reaction with high yields, the enantioselectivities observed were generally low to moderate. nih.govnih.gov Computational studies suggest that to improve the enantioselectivity, future ligand design should focus on optimizing the steric influence in the vicinity of the carbon ligand of the palladacycle rather than near the nitrogen of the imidazoline ring. nih.govfigshare.com This highlights the intricate relationship between ligand structure and the stereochemical outcome of the reaction and underscores the importance of a modular ligand design for fine-tuning catalytic performance.

Future Research Directions and Emerging Trends in Naphthalene Carboximidate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of imidates, such as the Pinner reaction, often relies on harsh acidic conditions and anhydrous organic solvents, which pose environmental and safety concerns. nih.gov A significant future trend is the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.

Future research should focus on adapting sustainable methodologies for the synthesis of Ethyl 4-methylnaphthalene-1-carboximidate. This includes the exploration of heterogeneous catalysts, such as clays (B1170129) like montmorillonite, which can facilitate amide and potentially imidate synthesis and are easily removed by filtration. nih.gov Another promising avenue is the use of water as a reaction solvent, which is often considered the ultimate green solvent. acs.org Recent studies have shown the successful hydrolysis of nitriles to amides in water extracts of agro-waste, a method that avoids external transition metals, bases, and organic solvents. nih.gov Adapting such a system for the alcoholysis of 4-methylnaphthalene-1-carbonitrile with ethanol (B145695) could provide a truly sustainable route to the target carboximidate.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

| Feature | Traditional Pinner Reaction | Emerging Sustainable Routes |

|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., ether, dioxane) | Water, bio-based solvents, or solvent-free conditions |

| Catalyst | Strong mineral acids (e.g., HCl gas) | Heterogeneous catalysts (e.g., Al2O3, montmorillonite), biocatalysts |

| Conditions | Often requires anhydrous conditions and low temperatures | Ambient temperature and pressure, use of microwaves or ultrasound |

| Byproducts | Stoichiometric acid waste | Minimal waste, recyclable catalysts |

| Atom Economy | Moderate | Potentially higher |

Exploration of Asymmetric Synthesis Using Chiral Naphthalene (B1677914) Carboximidates

The introduction of chirality into a molecule is fundamental to the development of new pharmaceuticals and functional materials. While this compound is achiral, its synthesis offers opportunities to create chiral analogs. This can be achieved by replacing ethanol with a chiral alcohol during the synthesis, leading to a chiral carboximidate ester.

An even more sophisticated approach involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. nih.govresearchgate.net For instance, a chiral alcohol could be used to form a naphthalene carboximidate, which then directs a stereoselective reaction on the naphthalene ring or the methyl group, after which the chiral auxiliary is cleaved. Another strategy is the catalytic asymmetric dearomatization of the naphthalene ring system itself, a powerful method for creating complex, three-dimensional chiral structures from flat aromatic precursors. sopachem.com

Future work could explore the synthesis of chiral naphthalene carboximidates and their use as intermediates in the synthesis of enantiomerically pure compounds. This opens the door to creating novel chiral ligands for catalysis or biologically active molecules where stereochemistry is critical.

Table 2: Examples of Chiral Auxiliaries for Potential Asymmetric Synthesis

| Chiral Auxiliary Class | Example | Potential Application |

|---|---|---|

| Chiral Alcohols | (R)- or (S)-2-Butanol | Direct formation of a chiral naphthalene carboximidate. |

| Oxazolidinones | Evans auxiliaries | Attachment to a derivative of the naphthalene core to direct stereoselective alkylations. researchgate.netwikipedia.org |

| Camphorsultams | Oppolzer's sultam | Use in directing stereoselective reactions on the naphthalene scaffold. nih.gov |

| BINOL Derivatives | (R)- or (S)-BINOL | As a chiral ligand in a metal-catalyzed asymmetric transformation of the naphthalene carboximidate. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch synthesis. tami-imi.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents, and simplified scalability. nih.govtami-imi.com

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry. A flow reactor could enable the precise control needed for the Pinner reaction or other imidate syntheses, potentially improving yields and reducing reaction times. Furthermore, integrating flow systems with automated purification and analysis would allow for the rapid synthesis and screening of a library of naphthalene carboximidate derivatives with varied substituents. This automated approach is invaluable for accelerating the discovery of new materials and drug candidates. amidetech.com Future research in this area would involve designing and optimizing a continuous flow process for imidate formation, potentially telescoping multiple reaction steps into a single, seamless operation. nih.gov

Investigation of Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis (SPOS), famously used in peptide synthesis, involves attaching a starting material to a solid support (like a polymer resin) and performing a series of reactions on it. durham.ac.uk The key advantage is the simplification of purification; excess reagents and byproducts are simply washed away, while the product remains bound to the support. sopachem.com

This methodology could be applied to the synthesis of naphthalene carboximidates. For example, 4-methylnaphthalene-1-carboxylic acid could be anchored to a resin, converted to the corresponding nitrile, and then reacted with ethanol to form the imidate, all while attached to the solid support. Alternatively, solid-supported reagents, where the reagent itself is bound to a polymer, could be used. princeton.edu This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of filtration. durham.ac.uk The development of a robust solid-phase synthesis for this compound would facilitate the creation of combinatorial libraries for high-throughput screening.

Advanced Applications in Material Science and Supramolecular Chemistry

The naphthalene core is a well-established building block in material science due to its planar, aromatic structure and rich electronic properties. nih.govrsc.org Naphthalene derivatives, particularly naphthalenediimides (NDIs), are widely used in organic electronics as electron-deficient materials for applications like organic field-effect transistors (OFETs) and solar cells. rsc.orgrsc.orgbeilstein-journals.org

While the carboximidate group differs electronically from an imide, the fundamental properties of the naphthalene scaffold in this compound remain. Future research should investigate the electronic and photophysical properties of this compound and its derivatives. By tuning the substituents on the naphthalene ring and the carboximidate group, it may be possible to create novel materials for organic electronics.

In supramolecular chemistry, the focus is on non-covalent interactions (like hydrogen bonding and π-π stacking) to assemble molecules into larger, ordered structures. nih.gov The planar naphthalene ring is ideal for π-stacking interactions, and the carboximidate group offers potential hydrogen bond donor and acceptor sites. rsc.org Future work could explore the self-assembly of this compound derivatives into liquid crystals, gels, or other supramolecular architectures. Incorporating this moiety into larger systems, such as crown ethers or cyclophanes, could lead to new host-guest systems and chemical sensors. wikipedia.org

Table 3: Potential Advanced Applications for Naphthalene Carboximidate Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Material Science | Organic Field-Effect Transistors (OFETs) | The electron-accepting potential of the functionalized naphthalene core could be harnessed for n-type or ambipolar semiconductors. rsc.orgbeilstein-journals.org |

| Organic Photovoltaics (OPVs) | Use as an acceptor material in the active layer of a solar cell. | |

| Emissive Materials for OLEDs | The naphthalene core is a known fluorophore; functionalization can tune emission color and efficiency. | |

| Supramolecular Chemistry | Gelators | Self-assembly through hydrogen bonding and π-stacking to form fibrous networks that immobilize solvents. |

| Liquid Crystals | Design of molecules that exhibit mesophases with long-range orientational order. | |

| Chemical Sensors | Incorporation into macrocycles to create receptors that signal the binding of specific ions or molecules through a change in fluorescence. wikipedia.org |

Q & A

Q. Table 1. Key Analytical Techniques for Structural Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H NMR | Substituent position | 400 MHz, CDCl₃ solvent |

| HRMS | Molecular formula | ESI+, m/z 229.1463 [M+H]⁺ |

| FTIR | Functional groups | C=O stretch ~1700 cm⁻¹ |

Q. Table 2. Tiered Approach for Toxicological Risk Assessment

| Tier | Assessment Level | Methods |

|---|---|---|

| 1 | Screening | Ames test, acute toxicity (OECD 423) |

| 2 | Mechanistic | CYP inhibition, metabolomics |

| 3 | Advanced | Chronic exposure models, genomic assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.